

Application Notes and Protocols for the Analytical Determination of Pyrrolizidine Alkaloids

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Compound of Interest

Compound Name: *Nilgirine*

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These application notes provide detailed methodologies for the detection and quantification of toxic pyrrolizidine alkaloids (PAs) and their corresponding N-oxides (PANOs) in various matrices, including honey, herbal teas, milk, and herbal supplements. The protocols are primarily based on the widely accepted and highly sensitive technique of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Pyrrolizidine alkaloids are a large group of natural toxins produced by thousands of plant species worldwide, primarily belonging to the Asteraceae, Boraginaceae, and Fabaceae families.[1][2][3] Contamination of food, feed, and herbal products with these compounds is a significant public health concern due to their potential hepatotoxic, genotoxic, and carcinogenic properties.[3][4][5] Regulatory bodies globally have set stringent limits on the maximum allowable levels of PAs in various commodities, necessitating reliable and sensitive analytical methods for their monitoring.[6][7][8]

The most common analytical approach for PA analysis involves extraction from the sample matrix, followed by a clean-up step to remove interfering substances, and subsequent analysis by LC-MS/MS.[9][10][11] This technique offers high selectivity and sensitivity, allowing for the simultaneous determination of a wide range of PAs and PANOs at low concentrations.[6]

Quantitative Data Summary

The following tables summarize the quantitative performance data of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the analysis of 24 PAs in honey, tea, and milk.[\[4\]](#)

Table 1: Method Performance for 24 Pyrrolizidine Alkaloids in Honey[\[4\]](#)

Analyte	LOD (µg/kg)	LOQ (µg/kg)	Recovery (%)
Intermedine	0.03	0.10	85.2
Lycopsamine	0.03	0.10	88.9
Echimidine	0.015	0.05	92.1
Senecionine	0.06	0.20	95.7
Retrorsine	0.09	0.30	98.3
Seneciphylline	0.03	0.10	90.4
Jacobine	0.06	0.20	87.6
Erucifoline	0.09	0.30	91.5
Monocrotaline	0.015	0.05	93.8
Trichodesmine	0.03	0.10	89.2
Intermedine N-oxide	0.09	0.30	101.2
Lycopsamine N-oxide	0.09	0.30	103.4
Echimidine N-oxide	0.03	0.10	99.8
Senecionine N-oxide	0.15	0.50	97.5
Retrorsine N-oxide	0.30	1.00	94.3
Seneciphylline N-oxide	0.09	0.30	96.1
Jacobine N-oxide	0.15	0.50	92.8
Erucifoline N-oxide	0.30	1.00	90.7
Monocrotaline N-oxide	0.03	0.10	98.6
Riddelliine	0.06	0.20	85.4
Riddelliine N-oxide	0.15	0.50	88.1
Lasiocarpine	0.015	0.05	91.3
Lasiocarpine N-oxide	0.03	0.10	94.6

Heliotrine	0.015	0.05	86.8
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Table 2: Method Performance for 24 Pyrrolizidine Alkaloids in Tea^[4]

Analyte	LOD (µg/kg)	LOQ (µg/kg)	Recovery (%)
Intermedine	0.06	0.20	88.4
Lycopsamine	0.06	0.20	91.2
Echimidine	0.03	0.10	94.5
Senecionine	0.15	0.50	98.9
Retrorsine	0.23	0.75	101.6
Seneciphylline	0.06	0.20	93.7
Jacobine	0.15	0.50	90.1
Erucifoline	0.23	0.75	94.3
Monocrotaline	0.03	0.10	96.2
Trichodesmine	0.06	0.20	92.5
Intermedine N-oxide	0.23	0.75	104.1
Lycopsamine N-oxide	0.23	0.75	107.6
Echimidine N-oxide	0.06	0.20	102.3
Senecionine N-oxide	0.38	1.25	100.1
Retrorsine N-oxide	0.75	2.50	97.8
Seneciphylline N-oxide	0.23	0.75	99.4
Jacobine N-oxide	0.38	1.25	95.6
Erucifoline N-oxide	0.75	2.50	93.2
Monocrotaline N-oxide	0.06	0.20	101.4
Riddelliine	0.15	0.50	88.7
Riddelliine N-oxide	0.38	1.25	90.9
Lasiocarpine	0.03	0.10	94.1
Lasiocarpine N-oxide	0.06	0.20	97.3

Heliotrine	0.03	0.10	89.5
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Table 3: Method Performance for 24 Pyrrolizidine Alkaloids in Milk^[4]

Analyte	LOD (µg/kg)	LOQ (µg/kg)	Recovery (%)
Intermedine	0.028	0.092	87.3
Lycopsamine	0.028	0.092	90.1
Echimidine	0.014	0.045	93.8
Senecionine	0.068	0.227	97.2
Retrorsine	0.102	0.341	100.5
Seneciphylline	0.028	0.092	92.6
Jacobine	0.068	0.227	89.4
Erucifoline	0.102	0.341	93.1
Monocrotaline	0.014	0.045	95.7
Trichodesmine	0.028	0.092	91.8
Intermedine N-oxide	0.102	0.341	103.2
Lycopsamine N-oxide	0.102	0.341	106.9
Echimidine N-oxide	0.028	0.092	101.7
Senecionine N-oxide	0.170	0.568	99.3
Retrorsine N-oxide	0.341	1.136	96.5
Seneciphylline N-oxide	0.102	0.341	98.2
Jacobine N-oxide	0.170	0.568	94.9
Erucifoline N-oxide	0.341	1.136	92.4
Monocrotaline N-oxide	0.028	0.092	100.8
Riddelliine	0.068	0.227	87.9
Riddelliine N-oxide	0.170	0.568	90.2
Lasiocarpine	0.014	0.045	93.4
Lasiocarpine N-oxide	0.028	0.092	96.8

Heliotrine	0.014	0.045	88.6
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Experimental Protocols

The following protocols describe the sample preparation and instrumental analysis for the determination of PAs in honey, tea, and milk.

Protocol 1: Sample Preparation

This protocol outlines the extraction and solid-phase extraction (SPE) clean-up of PAs from various matrices.[\[4\]](#)[\[6\]](#)[\[12\]](#)

Materials and Reagents:

- Homogenized sample (honey, tea, milk)
- 2% Formic acid in water
- Methanol
- 5% Ammonia in methanol
- Water (HPLC grade)
- Solid-Phase Extraction (SPE) cartridges (e.g., strong cation exchange)
- Polyethylene centrifuge tubes (50 mL and 15 mL)
- 0.22 µm filter membrane (hydrophilic PTFE)
- High-speed refrigerated centrifuge
- Centrifugal concentrator

Procedure:

- Extraction:

- Weigh 1.0 ± 0.1 g of the homogenized sample into a 50 mL polyethylene centrifuge tube.
- Add 10 mL of 2% formic acid in water.
- Shake vigorously for 15 minutes.
- Centrifuge the mixture for 10 minutes at 10,000 rpm and 30 °C.
- Transfer the supernatant into a new 15 mL polypropylene tube through a 0.22 μ m filter membrane.
- Solid-Phase Extraction (SPE) Clean-up:
 - Condition the SPE cartridge with methanol followed by water.
 - Load the filtered extract onto the conditioned SPE cartridge.
 - Wash the cartridge with 2 mL of water, followed by 2 mL of 30% or 40% methanol.
 - Elute the PAs with 1 mL of methanol followed by 1 mL of 5% ammonia in methanol. Combine the eluents.
 - Concentrate the combined eluents using a centrifugal concentrator at 30 °C.
 - Redissolve the residue in 0.1 mL of 5% methanol.
 - Centrifuge the resulting solution prior to LC-MS/MS analysis.



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Sample Preparation Workflow for PA Analysis.

Protocol 2: UHPLC-MS/MS Analysis

This protocol details the instrumental conditions for the separation and detection of PAs.^[4]

Instrumentation:

- Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

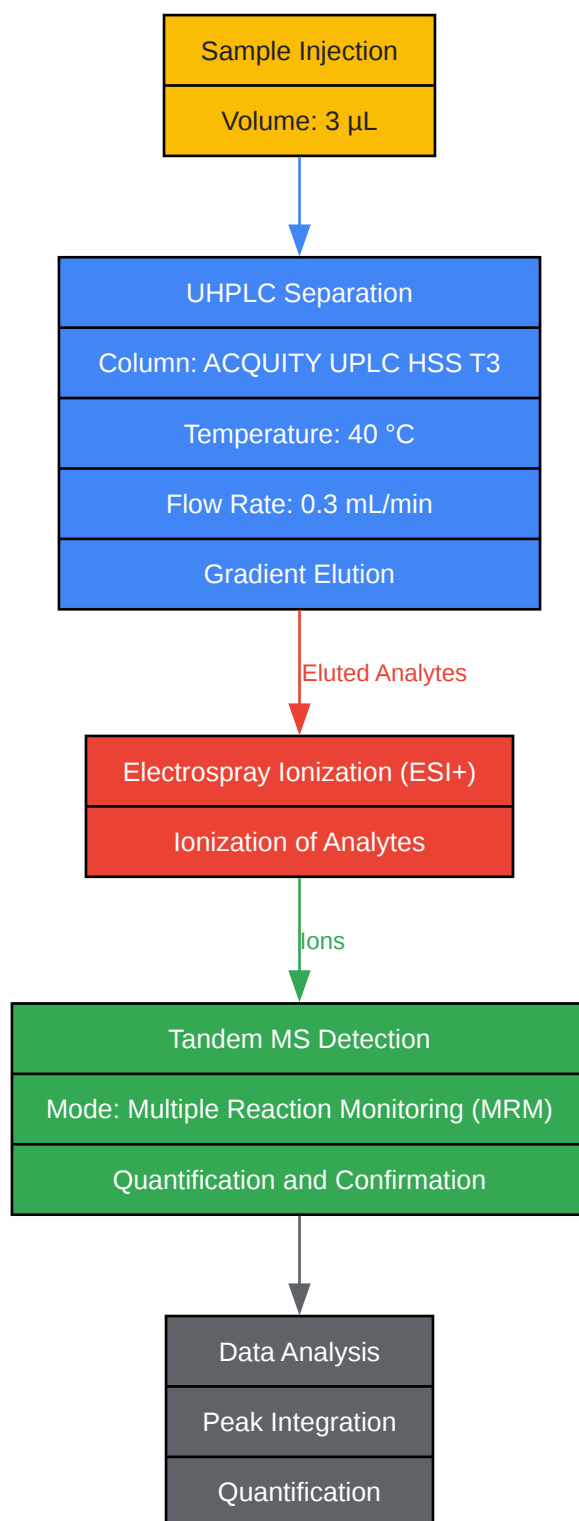
Chromatographic Conditions:

- Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 μm)
- Column Temperature: 40 °C
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Methanol with 0.1% formic acid
- Flow Rate: 0.3 mL/min
- Injection Volume: 3 μL
- Gradient Elution Program:
 - 0–1 min, 5% B
 - 1–10 min, 5–80% B
 - 10–14 min, 80% B
 - 14–15 min, 80–5% B
 - 15–16 min, 5% B

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)

- Detection Mode: Multiple Reaction Monitoring (MRM)
- Note: Specific MRM transitions for each PA should be optimized based on the instrument used.



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UHPLC-MS/MS Analytical Workflow.

Alternative and Complementary Methods

While LC-MS/MS is the predominant technique, other methods have also been employed for PA analysis.

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of PAs, but it often requires derivatization of the analytes to increase their volatility.[11][13] This method is generally less suitable for the direct analysis of non-volatile PANOs.[14]
- QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a sample preparation method that involves liquid-liquid extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) clean-up.[1] It can be a faster alternative to traditional SPE for some matrices.
- QuPPE (Quick Polar Pesticides Method): This method uses acidified methanol for extraction and is particularly suited for polar compounds like PAs and PANOs.[1]

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the routine monitoring of pyrrolizidine alkaloids in a variety of food and herbal matrices. The detailed protocols and performance data presented in these application notes can serve as a valuable resource for laboratories involved in food safety testing, quality control of herbal products, and research in toxicology and drug development. Adherence to validated analytical methods is crucial for ensuring consumer safety and compliance with regulatory standards.

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